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(2E)-2-(2-Aminoethyl)but-2-enoic

acid

CAS No.: 1379504-35-4

Cat. No.: B12067099

Get Quote

Abstract & Strategic Importance
-Unsaturated amino acids (e.g., vinylglycine) are critical motifs in drug discovery, serving as
"suicide substrates" (mechanism-based inhibitors) for pyridoxal phosphate (PLP)-dependent
enzymes. Their biological activity relies on the latent reactivity of the double bond, which must
remain out of conjugation with the carbonyl group to function correctly.

The Synthetic Challenge: Synthesizing these targets via the Strecker reaction presents two

formidable chemoselectivity hurdles:

Regioselectivity (1,2- vs. 1,4-Addition): Reaction of cyanide with

-unsaturated imines often favors thermodynamic conjugate addition (Michael type), leading
to

-amino acids (GABA analogs) rather than the desired

-amino acids.
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Olefin Isomerization: The

-double bond is thermodynamically unstable relative to the

-conjugated isomer. Harsh hydrolysis conditions (standard acid reflux) invariably cause
migration of the double bond, destroying the target pharmacophore.

This Application Note details a stereocontrolled, non-isomerizing protocol using N-tert-

butanesulfinyl imines (Ellman’s auxiliary). This method guarantees exclusive 1,2-addition and

high diastereoselectivity (

), providing a robust route to enantiopure vinylglycine derivatives.

Mechanistic Insight: The Kinetic Control
To succeed, the synthesis must operate under strict kinetic control. We utilize N-sulfinyl imines

because the electron-withdrawing sulfinyl group activates the C=N bond for nucleophilic attack

while simultaneously acting as a bulky chiral directing group.

Pathway Analysis: The "Fork in the Road"
The following diagram illustrates the critical divergence between the desired Strecker pathway

and the competing Michael addition/isomerization pathways.
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Figure 1: Mechanistic divergence in the reaction of cyanide with unsaturated imines. Success

requires staying on the green (upper) path.

Protocol: Asymmetric Strecker Synthesis
Phase A: Formation of the N-Sulfinyl Imine
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Direct condensation is slow; we use Titanium(IV) ethoxide as a Lewis acid and water

scavenger to drive the equilibrium.

Reagents:

-Unsaturated Aldehyde (1.0 equiv)

(S)-(-)-2-Methyl-2-propanesulfinamide (1.1 equiv)

Ti(OEt)

(2.0 equiv)

Solvent: Dry THF (0.5 M)

Procedure:

Dissolve the sulfinamide in dry THF under nitrogen.

Add Ti(OEt)

followed by the aldehyde.

Stir at ambient temperature for 12–24 h (monitor by TLC/NMR for disappearance of

aldehyde).

Quench: Pour into brine with vigorous stirring. The Ti salts will precipitate as a white solid.

Filter through a Celite pad.

Purification: Silica gel chromatography (Hexanes/EtOAc). Note: These imines are generally

stable but should be stored at -20°C.

Phase B: Diastereoselective Strecker Reaction
This step installs the nitrile and sets the stereochemistry. The use of TMSCN (Trimethylsilyl

cyanide) instead of KCN is non-negotiable to avoid basic conditions that promote 1,4-addition.

Reagents:
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N-Sulfinyl Imine (from Phase A)

TMSCN (1.5 equiv)

Catalyst: CsF (0.2 equiv) or Sc(OTf)

(0.1 equiv)

Solvent: Toluene (non-coordinating solvents enhance dr)[1]

Procedure:

Cool the imine solution in Toluene to -78°C. Critical: Low temperature is essential to

maximize diastereomeric ratio (dr).

Add TMSCN dropwise.

Add the catalyst.

Stir at -78°C for 4 h, then allow to warm slowly to -40°C over 12 h.

Workup: Quench with saturated NH

Cl at low temperature. Extract with EtOAc.

Analysis: Determine dr by

H NMR or HPLC. The major diastereomer typically results from cyanide attack on the Re-
face (for S-sulfinyl imines), predicted by the transition state where the bulky t-butyl group
shields the Si-face.

Phase C: Controlled Hydrolysis (The "Pinner" Strategy)
Warning: Do NOT use refluxing 6N HCl. This will isomerize the double bond to the

-position. Use the Pinner reaction sequence to gently convert the nitrile to the ester, then to the
acid.

Step 1: Sulfinyl Cleavage & Pinner Reaction
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Dissolve the

-aminonitrile in dry MeOH saturated with anhydrous HCl (gas) at 0°C.

Stir at 0°C to RT for 12–24 h.

Mechanism:[2][3][4][5][6][7][8] The acid cleaves the sulfinyl group (liberating the amine)

and converts the nitrile to the methyl imidate, which hydrolyzes to the methyl ester.

Concentrate in vacuo (keep temperature < 30°C).

Step 2: Mild Ester Hydrolysis

Suspend the amino ester hydrochloride in 0.5 M LiOH (aq) / THF (1:1) at 0°C.

Monitor strictly by HPLC. Stop immediately upon consumption of ester.

Neutralize with 1 M HCl to pH 6–7 and purify via ion-exchange chromatography (Dowex

50W) or preparative HPLC.

Data & Optimization Guide
Solvent Effects on Diastereoselectivity
The choice of solvent heavily influences the coordination geometry of the intermediate and the

resulting dr.
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Solvent
Dielectric
Constant

Typical Yield
(%)

Typical dr
(Major:Minor)

Notes

Toluene 2.38 85-92 96:4

Preferred. Tight

ion-pairing

enhances facial

selectivity.

CH

Cl
8.93 88-95 90:10

Good solubility,

slightly lower

selectivity.

THF 7.58 80-85 60:40

Coordinating

solvent disrupts

the transition

state.

DMF 36.7 >95 50:50

Promotes

unselective

background

reaction.

Troubleshooting Common Failure Modes
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Observation Root Cause Corrective Action

Formation of

-amino nitrile
1,4-Addition (Michael)

Switch from KCN/NaCN to

TMSCN. Ensure temperature

stays below -40°C.

Low Diastereoselectivity
Temperature too high or

coordinating solvent

Run reaction at -78°C. Switch

solvent to Toluene or Hexane.

Isomerization to

-unsat. AA
Harsh Hydrolysis

Avoid refluxing acid. Use the

Pinner protocol (HCl/MeOH) or

enzymatic nitrile hydrolysis

(Nitrilase).

No Reaction Steric hindrance

Add Lewis Acid promoter:

Sc(OTf)

or Gd(OiPr)

(5-10 mol%).

Workflow Visualization
The following diagram outlines the optimized operational workflow for the asymmetric

synthesis.
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Figure 2: Operational workflow for the asymmetric synthesis of vinylglycine derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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